molecular formula C11H12FNO3 B1624885 Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 220120-59-2

Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1624885
CAS RN: 220120-59-2
M. Wt: 225.22 g/mol
InChI Key: NHOMLOLSDHZKLL-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities. This compound belongs to the class of benzoxazines and has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its derivatives have been the subject of several studies focusing on their synthesis and chemical properties. Mayer et al. (2001) discussed the synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, highlighting the low yields obtained from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate (Mayer et al., 2001). Additionally, Štefanić et al. (2001) described a reaction involving ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, leading to the formation of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, confirming the structure of the products through X-ray analysis (Štefanić et al., 2001).

Potential in Medicinal Chemistry

Several studies have explored the potential of ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives in medicinal chemistry. For example, Matsumoto et al. (1984) synthesized compounds with this moiety for potential use as antibacterial agents, indicating a broad and potent in vitro antibacterial activity for certain derivatives (Matsumoto et al., 1984). Additionally, research by Rameshkumar et al. (2003) synthesized and characterized a series of derivatives, revealing significant antibacterial and weak antifungal activities in vitro (Rameshkumar et al., 2003).

Herbicide Development

Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been utilized in the development of herbicides. A study by Qiang (2011) described the synthesis of an intermediate for the novel herbicide flumioxazin, starting from 2,4-difluoronitrobenzene and following various chemical reactions (Qiang, 2011).

properties

IUPAC Name

ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOMLOLSDHZKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454317
Record name Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

220120-59-2
Record name Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
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Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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